2-Chloropropane-1,1,1-D3
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Overview
Description
Scientific Research Applications
Reductive Dechlorination in Agricultural Practices
2-Chloropropane-1,1,1-D3, commonly referenced in the context of chloropicrin and 1,3-dichloropropene, is extensively used in agricultural production to control soilborne pests. Research highlights the interaction of these chlorinated fumigants with hydrogen sulfide species in anoxic aqueous solutions, leading to reductive dechlorination. This process transforms chloropicrin into dichloro- and chloronitromethane, while 1,3-dichloropropene undergoes nucleophilic substitution reactions, substituting chlorine with sulfur nucleophiles to form mercaptans. This study emphasizes the significant influence of pH on these reactions and the environmental implications of the organic sulfur products formed, guiding the development of alternative fumigation practices and integrated application of sulfur-containing fertilizers (Zheng et al., 2006).
Analytical Methods in Food Packaging
An improved method for determining chloropropanols in paperboard food packaging was developed, focusing on 3-chloro-1,2-propanediol (3-MCPD) and 1,3-dichloropropanol (1,3-DCP). The method encompasses aqueous extraction, derivatisation, and GC-MS analysis. This method aids in guiding product development for wet-strength resins with reduced chloropropanol content and facilitates risk assessments by calculating the virtual safe dose (VSD) (Mezouari et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .
Mechanism of Action
Target of Action
2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .
Biochemical Pathways
As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .
Result of Action
As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .
Properties
IUPAC Name |
2-chloro-1,1,1-trideuteriopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.